

L-Alanine- $^{13}\text{C}_3,^{15}\text{N}$ in Biomolecular NMR: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Alanine- $^{13}\text{C}_3,^{15}\text{N}$*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of **L-Alanine- $^{13}\text{C}_3,^{15}\text{N}$** in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Uniform isotopic labeling with ^{13}C and ^{15}N is a cornerstone of modern NMR, enabling detailed studies of protein structure, dynamics, and interactions. L-Alanine, with its methyl group often located in hydrophobic cores, serves as a sensitive probe for investigating these molecular properties. This guide details experimental protocols, data presentation, and workflows for leveraging **L-Alanine- $^{13}\text{C}_3,^{15}\text{N}$** in biomolecular research.

Core Applications in Biomolecular NMR

L-Alanine fully labeled with ^{13}C and ^{15}N is a versatile tool in biomolecular NMR, with primary applications in:

- **Protein Structure Determination:** The additional ^{13}C dimension in triple-resonance NMR experiments (e.g., HNCA, HNCO, HNCACB) is essential for resolving spectral overlap and achieving complete backbone and side-chain resonance assignments, which are fundamental for determining the three-dimensional structure of proteins.[1]
- **Protein Dynamics and Folding:** The methyl group of alanine is an excellent probe for studying protein dynamics over a wide range of timescales.[2] NMR relaxation experiments on ^{13}C -labeled methyl groups provide insights into conformational changes, protein folding, and intermolecular interactions.

- **Metabolic Flux Analysis (MFA):** In the field of metabolomics, ^{13}C -labeled metabolites, including alanine, are used to trace the flow of atoms through metabolic pathways.^{[3][4]} This allows for the quantification of metabolic fluxes, providing a detailed understanding of cellular metabolism in various physiological and pathological states.
- **Drug Discovery and Development:** NMR-based screening techniques that monitor changes in the chemical shifts of ^{15}N and ^{13}C -labeled proteins upon ligand binding are instrumental in drug discovery. These methods can identify binding partners and characterize their interaction sites on the protein.

Experimental Protocols

Protein Expression and Isotopic Labeling in *E. coli*

The overexpression of proteins in *Escherichia coli* is the most common and cost-effective method for isotopic labeling.^[5]

Objective: To achieve high-level incorporation of ^{13}C and ^{15}N from labeled precursors into the target protein.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
- Minimal medium (e.g., M9) prepared with H_2O for proteins <20 kDa or D_2O for larger proteins.^[2]
- $[\text{U-}^{13}\text{C}]$ -glucose as the sole carbon source.
- $[\text{U-}^{15}\text{N}]$ -ammonium chloride (NH_4Cl) as the sole nitrogen source.
- **L-Alanine- $^{13}\text{C}_3,^{15}\text{N}$** (if specific labeling is desired over uniform labeling).
- Inducing agent (e.g., Isopropyl β -D-1-thiogalactopyranoside - IPTG).
- Antibiotics for plasmid selection.

Protocol:

- **Preculture:** Inoculate a small volume of sterile Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
- **Main Culture Inoculation:** The next day, inoculate a larger volume of minimal medium containing [U-15N]-NH₄Cl and [U-13C]-glucose with the overnight preculture. The starting optical density at 600 nm (OD₆₀₀) should be around 0.05-0.1.
- **Cell Growth:** Grow the cells at 37°C with vigorous shaking. Monitor the cell growth by measuring the OD₆₀₀.
- **Induction:** When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For optimal incorporation and protein folding, it is often beneficial to reduce the temperature to 18-25°C for induction.
- **Harvesting:** Continue to grow the cells for an additional 4-16 hours post-induction. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- **Verification of Labeling:** The incorporation efficiency of ¹³C and ¹⁵N can be verified by mass spectrometry. Greater than 97% incorporation is typically desired.[\[1\]](#)

Quantitative Data for Labeling:

Parameter	Typical Value	Reference
[U-13C]-Glucose Concentration	2 g/L	[6]
[U-15N]-NH ₄ Cl Concentration	1 g/L	[6]
Induction OD ₆₀₀	0.6 - 0.8	General Protocol
IPTG Concentration	0.5 - 1 mM	General Protocol
Post-induction Temperature	18 - 25 °C	General Protocol
Labeling Incorporation	> 97%	[1]

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

Objective: To prepare a stable, concentrated, and homogeneous protein sample in a suitable NMR buffer.

Materials:

- Purified, isotopically labeled protein.
- NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
- Deuterium oxide (D₂O).
- NMR tubes (high-quality, clean, and dry).[\[7\]](#)

Protocol:

- Protein Concentration: Concentrate the purified protein to a typical concentration of 0.1 - 1 mM for solution NMR.[\[1\]](#)[\[8\]](#)
- Buffer Exchange: Exchange the protein into the final NMR buffer. This can be done using dialysis, size-exclusion chromatography, or repeated concentration and dilution with a centrifugal filter device.
- Addition of D₂O: Add D₂O to the final sample to a concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.
- Sample Filtration: Filter the final sample through a 0.22 µm filter to remove any precipitates or aggregates.[\[7\]](#)
- Transfer to NMR Tube: Carefully transfer the filtered sample into a clean NMR tube, ensuring a sample volume height of at least 4.5 cm for proper shimming.[\[9\]](#)

Quantitative Data for NMR Sample Preparation:

Parameter	Typical Value	Reference
Protein Concentration	0.1 - 1 mM	[1] [8]
D2O Concentration	5 - 10% (v/v)	[1]
Sample Volume	~500 μ L	[8]

Key NMR Experiments and Data Acquisition

Methyl-TROSY for Large Proteins

The Transverse Relaxation-Optimized Spectroscopy (TROSY) effect is particularly beneficial for studying large proteins, as it leads to narrower linewidths and improved spectral sensitivity. Alanine methyl groups are excellent probes for methyl-TROSY experiments.[\[10\]](#)[\[11\]](#)

Objective: To acquire high-resolution ^1H - ^{13}C correlation spectra of alanine methyl groups in large proteins.

NMR Pulse Sequence: ^1H - ^{13}C HMQC-based methyl-TROSY.

Typical Acquisition Parameters:

Parameter	Value
Spectrometer Frequency	≥ 600 MHz
Temperature	298 K
Number of Scans	16-64
Relaxation Delay	1.5 s
Acquisition Time (^1H)	64 ms
Acquisition Time (^{13}C)	142 ms

(Parameters adapted from studies on large protein complexes)[\[9\]](#)

Relaxation Dispersion for Protein Dynamics

NMR relaxation dispersion experiments can probe conformational exchange processes on the microsecond to millisecond timescale.

Objective: To measure the exchange rates and populations of different conformational states of a protein.

NMR Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) based relaxation dispersion experiments.

Data Analysis: The relaxation dispersion profiles ($R_{2,eff}$ vs. ν CPMG) are fitted to appropriate models (e.g., two-site exchange model) to extract kinetic and thermodynamic parameters.

Metabolic Flux Analysis (MFA)

Objective: To quantify the rates of metabolic reactions in a biological system.

Workflow:

- Isotope Labeling Experiment: Culture cells in a medium containing a ^{13}C -labeled substrate, such as $[\text{U-}^{13}\text{C}]$ -glucose or specifically labeled L-Alanine.
- Sample Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
- Measurement of Labeling Patterns: Analyze the mass isotopomer distributions of metabolites, often proteinogenic amino acids after hydrolysis, using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR.^{[3][4]}
- Flux Estimation: Use a computational model of the metabolic network to estimate the intracellular fluxes that best reproduce the experimentally measured labeling patterns.^[1]

Quantitative Data from a Hypothetical ^{13}C -MFA Experiment:

Metabolic Flux	Relative Flux Value
Glycolysis	100
Pentose Phosphate Pathway	30 ± 5
TCA Cycle	80 ± 7
Anaplerotic Reactions	15 ± 3

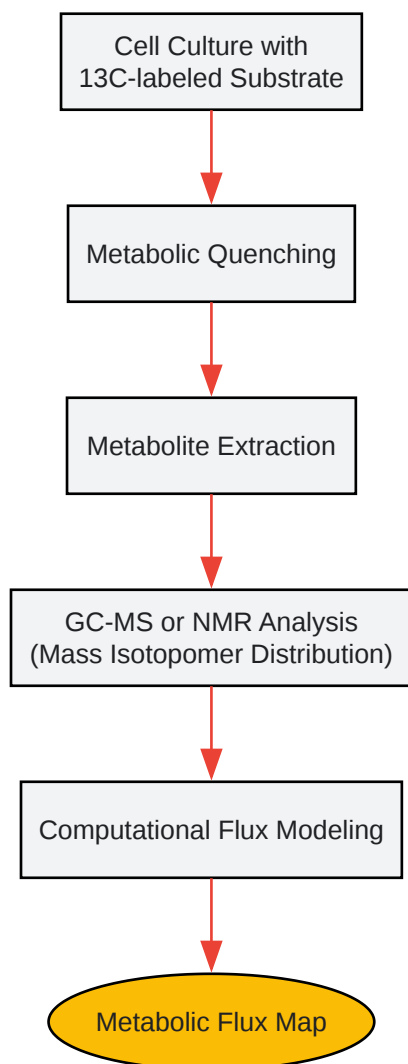
Visualizations

Signaling Pathways and Experimental Workflows



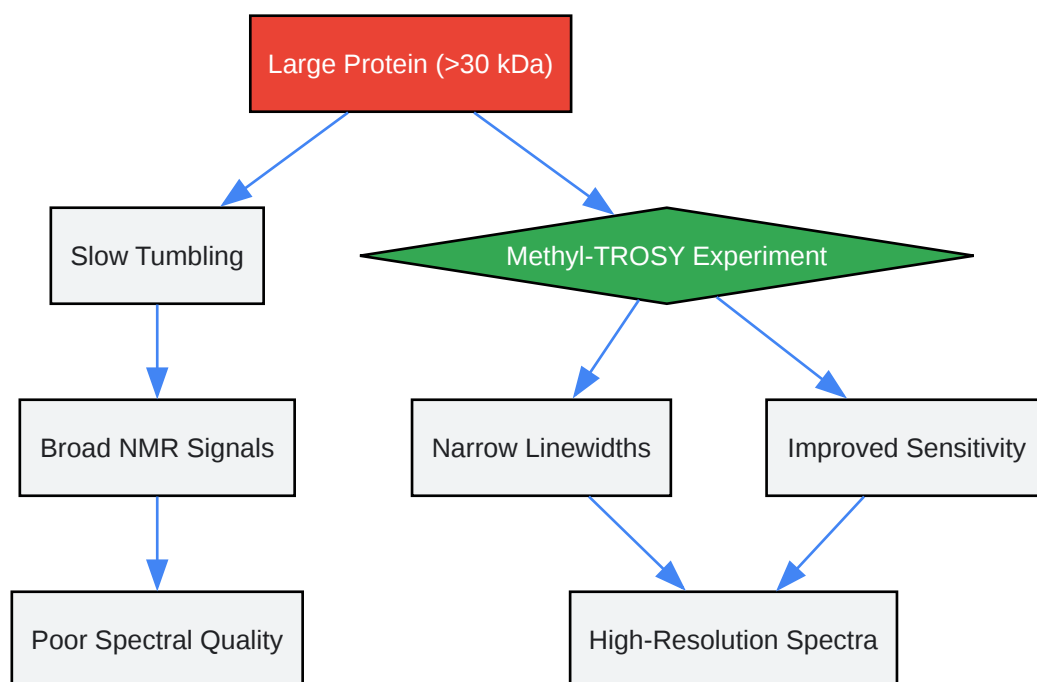
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Protein Isotopic Labeling and Sample Preparation Workflow.



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General Workflow for 13C-Metabolic Flux Analysis.



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Logical application of Methyl-TROSY for large proteins.

Conclusion

L-Alanine-13C3,15N is an invaluable tool for biomolecular NMR, providing critical information for protein structure determination, dynamics studies, and metabolic flux analysis. The protocols and workflows outlined in this guide offer a framework for researchers to effectively utilize this isotopically labeled amino acid in their studies. The continued development of NMR methodologies, coupled with advanced isotopic labeling strategies, will undoubtedly further expand the applications of **L-Alanine-13C3,15N** in addressing complex biological questions and advancing drug discovery efforts.

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